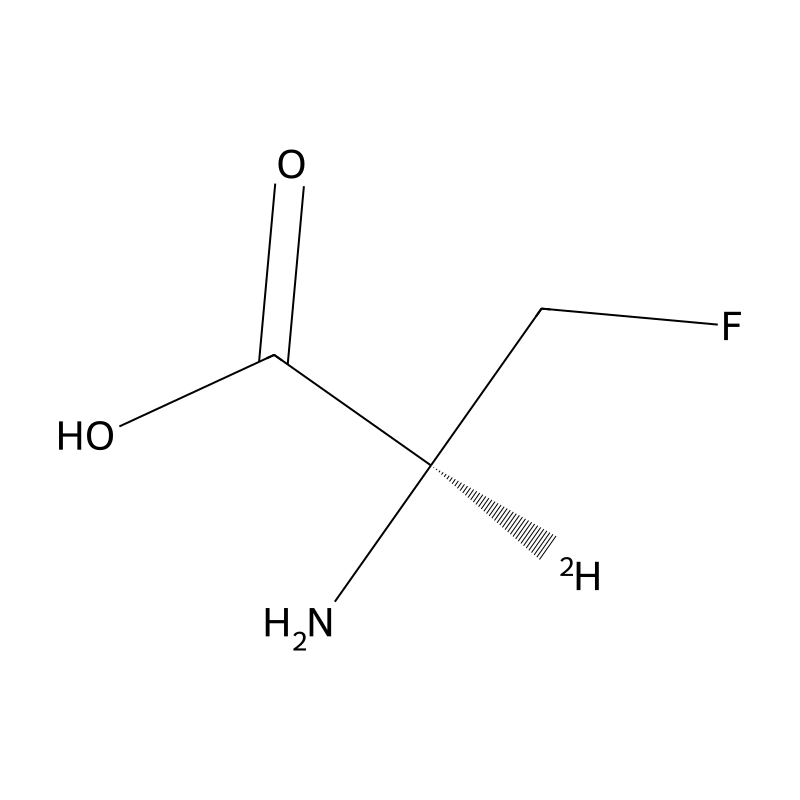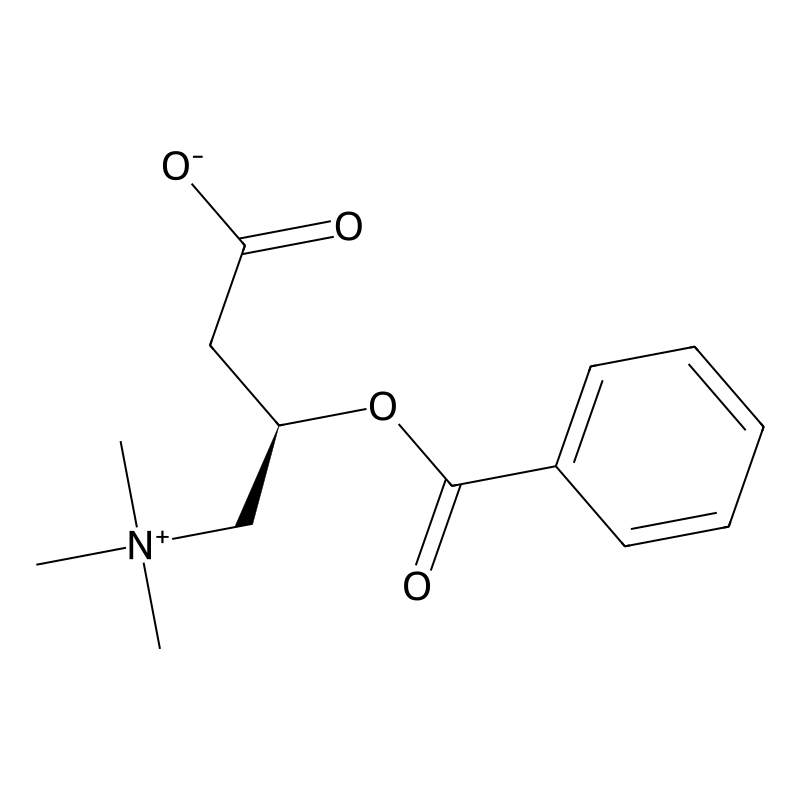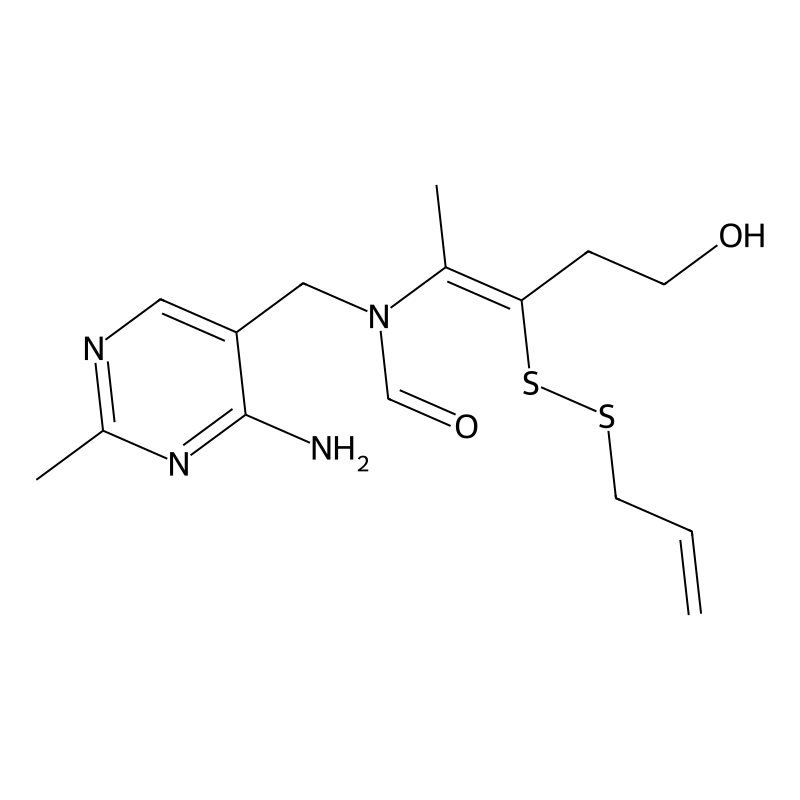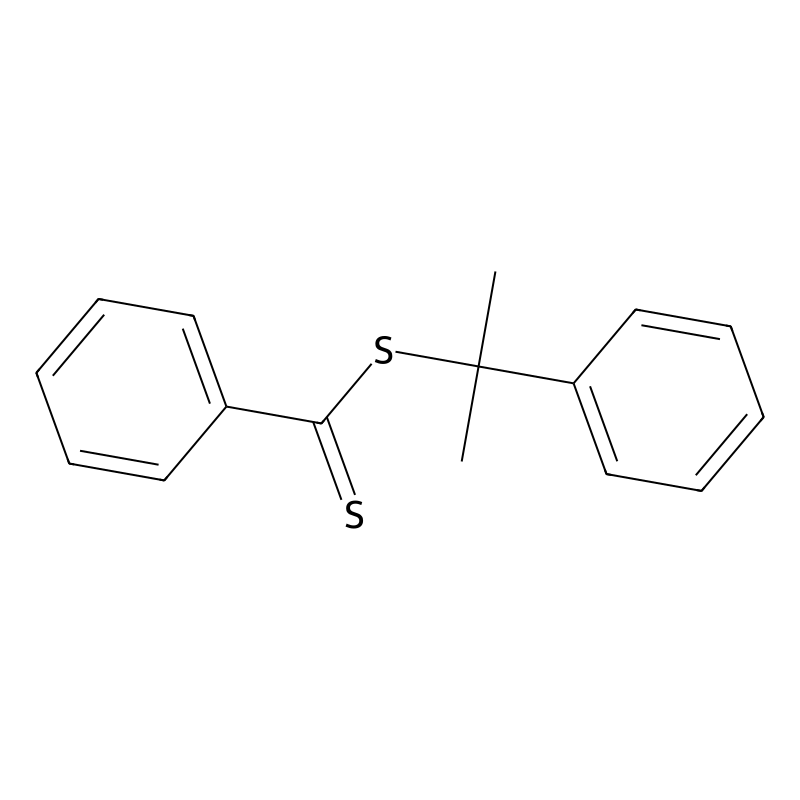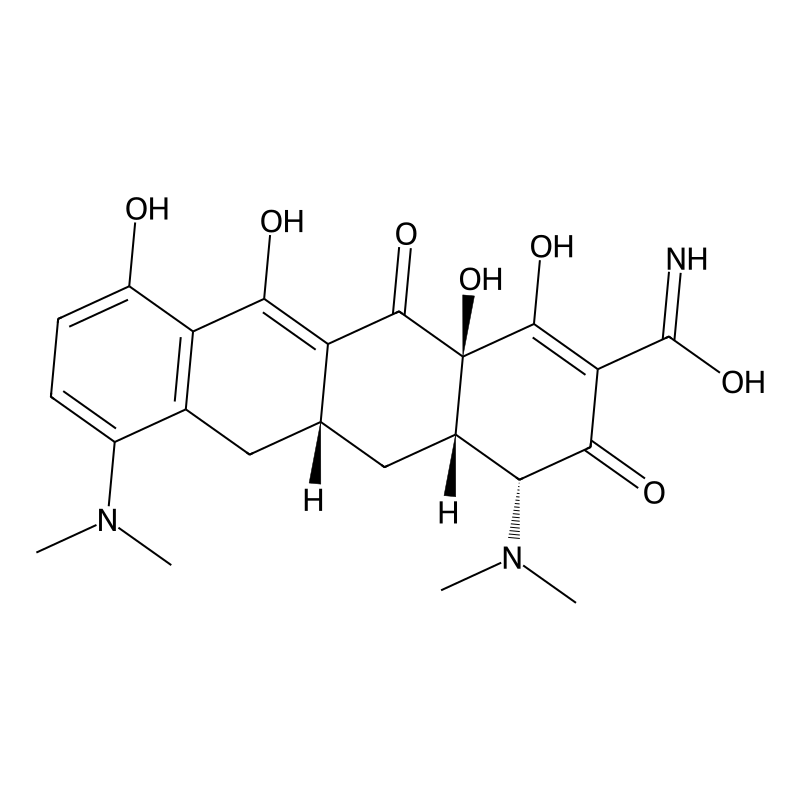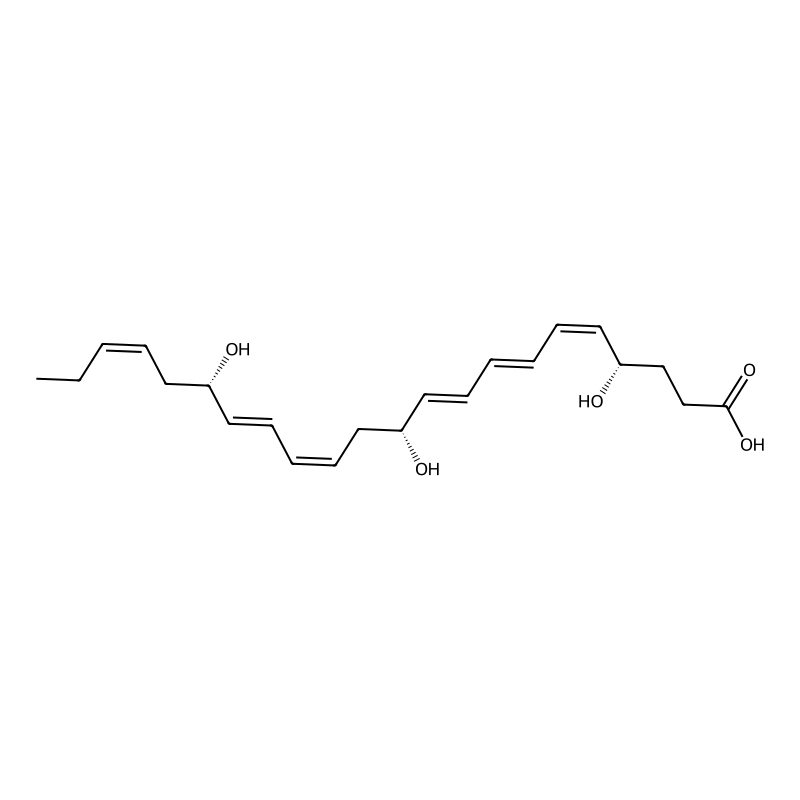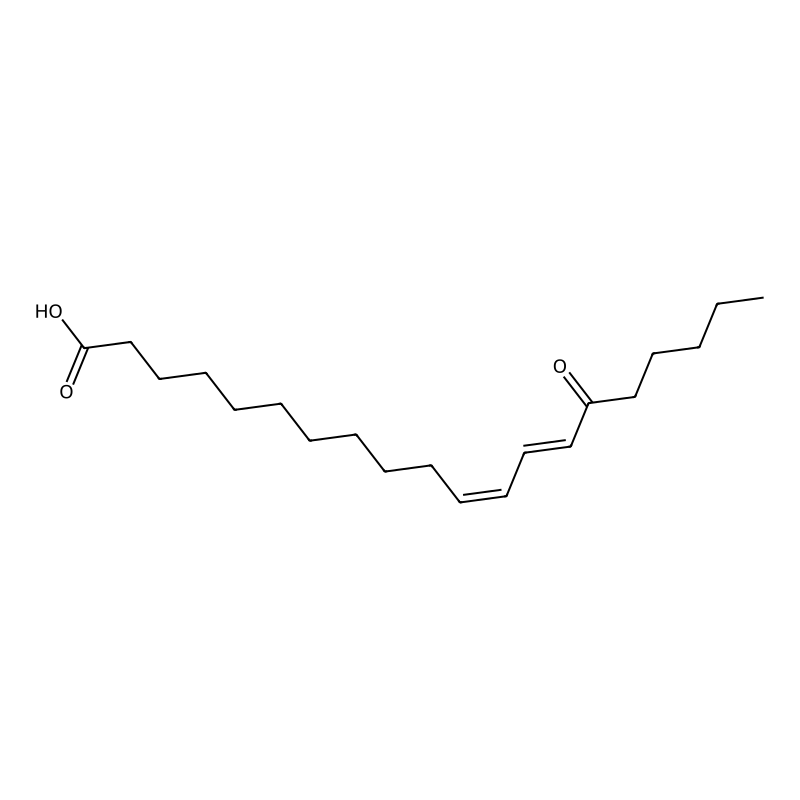Vinyl carbamate
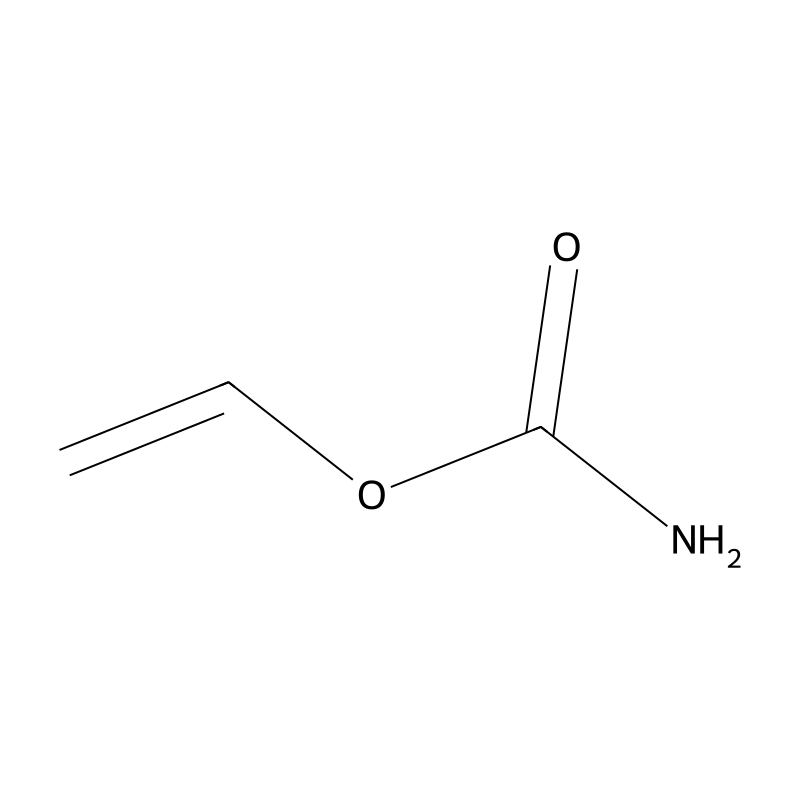
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Carcinogenicity Studies
- Strong Carcinogen: Research has shown VC to be a potent carcinogen, significantly more potent than its precursor, ethyl carbamate (urethane) []. Studies have demonstrated its ability to induce tumors in various organs, including the skin, liver, and lungs, of mice and rats [, ].
- Mechanism of Carcinogenesis: VC is believed to exert its carcinogenic effect through metabolic activation. It is metabolized to vinyl carbamate epoxide, a highly reactive intermediate that can damage DNA, leading to mutations and ultimately, cancer [].
Understanding Carcinogenesis Pathways
- Model Compound: VC serves as a model compound for studying the mechanisms of urethane carcinogenicity. By studying the metabolic pathways and carcinogenic activity of VC, researchers gain insights into the potential carcinogenic effects of other carbamate compounds [, ].
- Investigating Carcinogen De-activation: Research also explores methods to de-activate VC and prevent its carcinogenic effects. Studies have investigated the use of various enzymes and other compounds to inhibit VC metabolism and formation of DNA adducts [].
Vinyl carbamate is an organic compound with the chemical formula C₃H₅NO₂. It is classified as a carbamate ester and appears as a white crystalline solid. The compound is known for its moderate solubility in water and is flammable when exposed to certain conditions, particularly in the presence of strong oxidizing agents or active metals, which can produce flammable hydrogen gas . Vinyl carbamate is notable for its electrophilic reactivity, particularly in biological systems, where it can interact with nucleophiles such as DNA, leading to mutagenic effects .
The biological activity of vinyl carbamate is predominantly characterized by its mutagenic properties. Studies have demonstrated that it can induce genetic mutations by forming adducts with DNA. This interaction raises concerns regarding its potential carcinogenicity, as the formation of DNA adducts can lead to errors during DNA replication and repair processes . The compound's ability to act as an electrophile makes it a subject of interest in toxicological research.
Vinyl carbamate can be synthesized through various methods, including:
- Direct esterification: This involves reacting vinyl alcohol with carbamic acid or its derivatives.
- Halogenation method: Heating an α-halogeno-carbamate can also produce vinyl carbamate effectively .
- Oxidative reactions: Vinyl carbamate can be generated from precursors through oxidation processes involving dimethyldioxirane in dry acetone, yielding high-purity crystalline products .
Vinyl carbamate finds applications primarily in the field of organic synthesis and medicinal chemistry. Its reactivity allows it to serve as an intermediate in the synthesis of other compounds, including pharmaceuticals and agrochemicals. Additionally, due to its mutagenic properties, it is used in research settings to study mechanisms of mutagenesis and carcinogenesis .
Interaction studies involving vinyl carbamate focus mainly on its reactivity with biological macromolecules such as proteins and nucleic acids. The electrophilic nature of vinyl carbamate facilitates the formation of covalent bonds with nucleophilic sites on DNA, leading to mutations. Research has indicated that these interactions are significant contributors to the compound's potential carcinogenic effects. The study of these interactions helps elucidate the mechanisms underlying chemical-induced mutagenesis and cancer development .
Vinyl carbamate shares structural and functional similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Key Properties | Unique Features |
|---|---|---|---|
| Ethyl Carbamate | Carbamate ester | Moderate solubility; less reactive | Less mutagenic compared to vinyl carbamate |
| Methyl Carbamate | Carbamate ester | Soluble in water; less electrophilic | Lower toxicity profile |
| Vinyl Acetate | Ester | Used in polymer production | Non-mutagenic; widely used industrially |
| Isopropyl Carbamate | Carbamate ester | Similar reactivity; less stability | Higher boiling point |
Vinyl carbamate's unique reactivity profile makes it particularly significant in studies related to mutagenesis and carcinogenesis compared to other similar compounds. Its ability to form stable adducts with DNA distinguishes it from less reactive esters like ethyl or methyl carbamate, which do not exhibit similar biological activities .

